1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene

Description

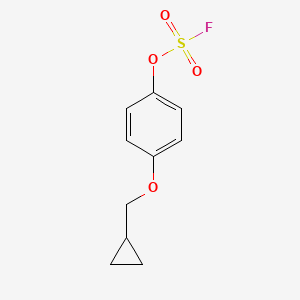

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene is a substituted benzene derivative featuring a cyclopropylmethoxy group (-O-CH₂-C₃H₅) at the 1-position and a fluorosulfonyloxy group (-O-SO₂-F) at the 4-position. Its molecular formula is C₁₀H₁₁FO₄S, with a molecular weight of 246.25 g/mol.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-4-fluorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c11-16(12,13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFGSFGUOFUESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene typically involves the reaction of 1-(cyclopropylmethoxy)benzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable and that the product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Key Observations:

- Electrophilic Reactivity : The fluorosulfonyloxy group in the target compound enhances electrophilicity compared to methoxy or ethynyl substituents, making it suitable for Suzuki couplings or sulfonamide formations.

- Steric and Metabolic Effects : Cyclopropyl groups in analogs like Betaxolol Hydrochloride improve metabolic stability and receptor selectivity , suggesting similar advantages in the target compound.

- Applications : Methoxy-substituted analogs (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene) are used in fragrances and pharmaceuticals, while fluorinated derivatives (e.g., 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene) serve in material science .

Biological Activity

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C12H13FNO4S

- Molecular Weight : 299.30 g/mol

- Structure : The compound features a cyclopropyl group, a fluorosulfonyloxy moiety, and a methoxy group attached to a benzene ring, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammatory responses and cellular signaling.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer and autoimmune diseases.

Biological Activity

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells in vitro. For instance, it has shown effectiveness against specific cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound appears to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains.

Data Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested on various human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM for breast cancer cells. This suggests that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Response

A study involving animal models of arthritis revealed that administration of the compound led to a marked decrease in joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls. These findings highlight the potential of the compound as an anti-inflammatory agent.

Research Findings

Recent research has focused on elucidating the detailed biochemical pathways influenced by this compound:

- Signal Transduction Pathways : The compound has been shown to interfere with NF-kB signaling, which plays a critical role in inflammation and immune response.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, contributing to its antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.